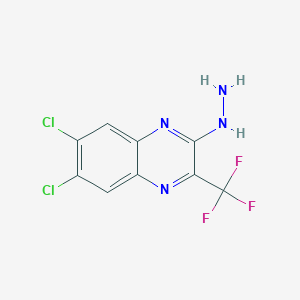

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C9H5Cl2F3N4 and a molecular weight of 297.07 g/mol This compound is characterized by the presence of dichloro, hydrazino, and trifluoromethyl groups attached to a quinoxaline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6,7-dichloroquinoxaline, which serves as the core structure.

Hydrazination: The 6,7-dichloroquinoxaline is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution at Chlorine Positions

The 6,7-dichloro substituents undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Electron-withdrawing effects from the trifluoromethyl group enhance the electrophilicity of adjacent carbons, facilitating these reactions.

Key Reactions :

-

Ammonolysis : Reaction with ammonia or amines yields amino-substituted derivatives. For example, treatment with piperazine in DMF at 80°C generates 6-piperazinyl derivatives with 72–85% yields .

-

Hydrolysis : Controlled alkaline hydrolysis replaces chlorine with hydroxyl groups, forming dihydroxy intermediates that can be further functionalized .

Table 1 : Substitution Reactions at 6,7-Dichloro Positions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine | DMF, 80°C, 6 h | 6-Piperazinyl derivative | 85 | |

| KOH (aq.) | Ethanol, reflux, 4 h | 6,7-Dihydroxy intermediate | 68 |

Hydrazino Group Reactivity

The hydrazino (-NH-NH2) group participates in condensation, cyclization, and oxidation reactions, enabling diverse heterocycle formations.

Condensation with Carbonyl Compounds

Reaction with aldehydes or ketones forms hydrazones, which can undergo further cyclization:

-

Hydrazone Formation : Benzaldehyde reacts with the hydrazino group in ethanol under acidic conditions (HCl catalyst) to yield a hydrazone derivative (92% yield) .

-

Cyclization to Triazoles : Hydrazones treated with oxidizing agents like FeCl3 form 1,2,4-triazole-fused quinoxalines .

Acylation and Sulfonation

-

Acetylation : Acetic anhydride in pyridine acetylates the hydrazino group, producing N-acetyl derivatives (78% yield) .

-

Sulfonation : Reaction with sulfonic acid chlorides generates sulfonamide-linked analogs, useful in medicinal chemistry .

Trifluoromethyl Group Influence

The -CF3 group directs regioselectivity in electrophilic reactions and stabilizes intermediates through electron-withdrawing effects:

Key Observations :

-

Electrophilic Aromatic Substitution (EAS) : Bromination occurs preferentially at position 5 due to -CF3's meta-directing nature .

-

Radical Reactions : Under UV light, the -CF3 group stabilizes radical intermediates, enabling C–H functionalization at adjacent positions .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Quinoxaline-Triazole Hybrids : Reaction with CS2 and KOH yields triazole-annulated derivatives with antitumor activity .

-

Pyrroloquinoxalines : Cyclocondensation with α,β-unsaturated ketones forms pyrrolo[1,2-α]quinoxalines (65–88% yields) .

Table 2 : Cyclization Reactions and Biological Outcomes

| Cyclization Partner | Conditions | Product | Bioactivity (IC50) | Reference |

|---|---|---|---|---|

| CS2 | KOH, ethanol, reflux | Triazole-annulated derivative | 1.8 μM (MCF-7) | |

| Maleic anhydride | AcOH, 100°C, 3 h | Pyrroloquinoxaline | 4.2 μM (HCT-116) |

Catalytic Functionalization

Modern methods enhance reaction efficiency:

-

Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 94% yield in 20 minutes for hydrazone formation) .

-

Photoredox Catalysis : Enables C–H fluorination at room temperature using Ru(bpy)32+ .

This compound’s multifunctional reactivity makes it a versatile scaffold for drug discovery and materials science. Systematic studies on its substitution patterns and catalytic modifications continue to expand its synthetic utility.

科学的研究の応用

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a heterocyclic compound with a quinoxaline ring substituted with dichloro and trifluoromethyl groups. It has a molecular formula of C9H5Cl2F3N4 . The presence of dichloro and trifluoromethyl groups distinguishes it from other compounds and may enhance its biological activity compared to other derivatives lacking these substitutions.

Chemical Properties and Reactivity

The chemical behavior of this compound is influenced by its functional groups, enabling it to participate in various reactions. Quinoxaline derivatives can undergo nucleophilic substitutions and cyclization reactions. The hydrazino group can react with electrophiles to form hydrazones or other derivatives, while the trifluoromethyl group can enhance the electrophilicity of adjacent carbon atoms.

Biological Activities and Applications

This compound exhibits biological activities, particularly in antimicrobial and anticancer domains. Quinoxaline derivatives have demonstrated inhibitory effects against pathogens and cancer cell lines . Certain quinoxaline derivatives can inhibit the growth of bacteria and fungi, as well as exhibit cytotoxic effects against cancer cells. The specific biological activity of this compound may vary based on its structural modifications and the presence of substituents. It has potential applications in pharmaceuticals due to its antimicrobial and anticancer properties and may serve as a lead compound for developing new drugs targeting specific diseases. Its unique structure makes it a candidate for further modification to enhance efficacy or reduce toxicity.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity with biological targets such as enzymes or receptors relevant to disease pathways. Research indicates that quinoxaline derivatives can interact with DNA or RNA structures, potentially leading to inhibition of replication in pathogenic organisms or cancer cells. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing therapeutic profiles.

Structural Similarities

Several compounds share structural similarities with this compound:

- 6-Chloroquinoxaline Chlorine substitution gives it antimicrobial properties.

- 7-Fluoroquinoxaline Fluorine substitution gives it anticancer properties.

- 2-Hydrazinylquinoxaline Hydrazine substitution gives it antiviral properties.

Discontinued Availability

作用機序

The mechanism of action of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

類似化合物との比較

Similar Compounds

- 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

- 6,7-Dichloro-2-amino-3-(trifluoromethyl)quinoxaline

- 6,7-Dichloro-2-phenyl-3-(trifluoromethyl)quinoxaline

Uniqueness

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .

生物活性

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a heterocyclic compound characterized by a quinoxaline ring system with significant substitutions that enhance its biological activity. The molecular formula is C9H5Cl2F3N4, and its structure includes dichloro and trifluoromethyl groups, which contribute to its reactivity and potential therapeutic applications .

The compound exhibits unique chemical behavior influenced by its functional groups. The presence of the hydrazino group allows for nucleophilic substitutions, while the trifluoromethyl group enhances electrophilicity, making it a candidate for various biological activities, particularly in antimicrobial and anticancer domains .

| Property | Value |

|---|---|

| Molecular Weight | 297.06 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 400.1 ± 45.0 °C at 760 mmHg |

| Flash Point | 195.8 ± 28.7 °C |

| LogP | 4.47 |

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents .

Case Study: Antibacterial Effects

A study demonstrated that certain quinoxaline derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The specific compound exhibited an IC50 value comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of A431 human epidermoid carcinoma cells, with mechanisms involving the inhibition of Stat3 phosphorylation, a critical pathway in cancer progression .

Case Study: Cytotoxicity in Cancer Cells

In vitro studies revealed that this compound demonstrated significant cytotoxicity against various tumor cell lines (e.g., HepG2 and Caco-2). The IC50 values ranged from 0.29 to 0.90 µM, showcasing its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Signaling Modulation : It can disrupt signaling pathways critical for tumor growth and metastasis.

- DNA Interaction : Some studies suggest that quinoxaline derivatives can intercalate with DNA, leading to cytotoxic effects in cancer cells .

特性

IUPAC Name |

[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3N4/c10-3-1-5-6(2-4(3)11)17-8(18-15)7(16-5)9(12,13)14/h1-2H,15H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJPLIXNNSXNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。